molecular formula C9H10N2 B6614805 5-methyl-7,8-dihydro-1,6-naphthyridine CAS No. 1176413-88-9

5-methyl-7,8-dihydro-1,6-naphthyridine

Cat. No.: B6614805
CAS No.: 1176413-88-9
M. Wt: 146.19 g/mol
InChI Key: DGTAHOOKRGJODK-UHFFFAOYSA-N
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Description

5-methyl-7,8-dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7,8-dihydro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids can yield monoarylated or diarylated naphthyridines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-7,8-dihydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylboronic acids can yield monoarylated or diarylated naphthyridines .

Scientific Research Applications

5-methyl-7,8-dihydro-1,6-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms.

Uniqueness

5-methyl-7,8-dihydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group. This structural difference can result in distinct chemical properties and biological activities compared to other naphthyridine derivatives .

Properties

IUPAC Name

5-methyl-7,8-dihydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAHOOKRGJODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-[3-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-2-yl]-ethylamine (490 mg, 2.35 mmol, 1.0 equiv) is dissolved in 1N HCl solution (47 mL, 47.0 mmol, 20.0 equiv) and heated at 100° C. for 2 hours. According to TLC analysis the reaction is completed. The mixture is cooled and 1N NaOH solution is added. The mixture is extracted twice with dichloromethane, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. This gave the title compound.
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2-[3-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-2-yl]-ethylamine
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490 mg
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47 mL
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